![molecular formula C16H12ClF3N6OS B2678024 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide CAS No. 585555-51-7](/img/structure/B2678024.png)
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic rings. The electron-donating amine group and electron-withdrawing chloro and trifluoromethyl groups could create a dipole moment in the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the amine, sulfanyl, and chloro groups. For example, the amine group could participate in acid-base reactions, while the chloro group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure and functional groups. For example, the presence of polar groups like the amine and sulfanyl groups could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study on the synthesis of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives highlighted their potential in antimicrobial applications. These compounds were synthesized through the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-Chloro-N-(aryl)acetamide, showcasing a broad range of antimicrobial activity including antibacterial, antifungal, and anti-tuberculosis properties. The compounds were characterized using various spectroscopic methods, underscoring the importance of the 1,2,4-triazole ring system in pharmaceutical research due to its wide range of therapeutic activities (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Vibrational Spectroscopy and Quantum Computational Analysis
Another research area involves the characterization of molecules related to the target compound using vibrational spectroscopy and quantum computational approaches. For instance, the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide was studied to obtain its vibrational signatures through Raman and Fourier transform infrared spectroscopy. Density functional theory was employed to explore its geometric equilibrium and interactions at the molecular level, providing insights into the stereo-electronic interactions contributing to stability. This study not only offers a pathway to understanding the molecular structure and interactions but also highlights the potential for pharmacokinetic properties and antiviral activity evaluation (Jenepha Mary, Pradhan, & James, 2022).
Pyridine Derivatives Synthesis
The synthesis of pyridine derivatives from (phenylthio)carboxylic acids and 2-[aryl(tosylimino)methyl]acrylates via an isothiourea-catalyzed Michael addition-lactamization process followed by sulfide oxidation-elimination and N- to O-sulfonyl transfer sequence demonstrates the chemical versatility of related compounds. This method results in the formation of di-, tri-, and tetrasubstituted pyridines, showcasing the potential for creating a wide range of chemically diverse structures for further pharmacological exploration (Stark, O'Riordan, & Smith, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N6OS/c17-12-2-1-10(7-11(12)16(18,19)20)23-13(27)8-28-15-25-24-14(26(15)21)9-3-5-22-6-4-9/h1-7H,8,21H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXOZSRAWWQJTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide |
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